
3-Methoxy-5-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol. This compound is part of the nitropyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
This compound is a derivative of nitropyridine, which is known to have various biological activities . .
Biochemical Pathways
Nitropyridines are known to be involved in various reactions, including the synthesis of 2-substituted-5-nitro-pyridines
Result of Action
Given its structural similarity to other nitropyridines, it may share some of their biological activities . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .
Preparation Methods
The synthesis of 3-Methoxy-5-nitropyridin-4-amine involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion . This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . Further substitution reactions with ammonia and amines can be used to introduce the methoxy and amino groups .
Chemical Reactions Analysis
3-Methoxy-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid in ethanol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia and amines.
Common reagents and conditions used in these reactions include iron, acetic acid, ethanol, and various amines . Major products formed from these reactions include 3-nitropyridine derivatives and substituted pyridines .
Scientific Research Applications
3-Methoxy-5-nitropyridin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxy-5-nitropyridin-4-amine can be compared with other nitropyridine derivatives, such as:
3-Nitropyridine: Similar in structure but lacks the methoxy and amino groups.
4-Aminopyridine: Contains an amino group but lacks the nitro and methoxy groups.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of the methoxy and amino groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3-Methoxy-5-nitropyridin-4-amine is a compound belonging to the nitropyridine family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C6H7N3O3
- Molecular Weight : 169.14 g/mol
- IUPAC Name : this compound
- InChI Key : BDMJYKJWWPPVPN-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biochemical pathways:
- Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially enhancing its reactivity and biological interactions.
- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups that may modify its biological activity.
- Biochemical Pathways : It is hypothesized that this compound may modulate pathways similar to other nitropyridines, which are known for their antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that nitropyridine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays efficacy against various bacterial strains. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In a mouse xenograft model, compounds with similar structures demonstrated tumor growth inhibition. Although specific data on this compound is limited, its structural analogy suggests potential effectiveness against cancer cell lines.
Case Studies
-
Study on Antiviral Activity :
A recent study evaluated the antiviral properties of related nitropyridine derivatives against Hepatitis B virus (HBV). While direct data on this compound was not provided, the findings indicated that similar compounds could enhance intracellular levels of APOBEC3G, a protein involved in inhibiting viral replication . -
Pharmacokinetics and Toxicology :
Investigations into the pharmacokinetic profile of nitropyridine derivatives have shown promising results regarding their absorption and metabolism. For example, studies indicated favorable bioavailability and low toxicity in animal models, suggesting a safe therapeutic window for further exploration .
Comparative Analysis with Similar Compounds
The table below compares this compound with other nitropyridine derivatives:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Methoxy and nitro groups present | Potential antimicrobial and anticancer |
3-Nitropyridine | Lacks methoxy group | Limited biological activity |
4-Aminopyridine | Contains amino group | Known for neuroprotective effects |
5-Nitropyridine-2-sulfonic acid | Contains sulfonic acid group | Used in dye production |
Properties
IUPAC Name |
3-methoxy-5-nitropyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-8-2-4(6(5)7)9(10)11/h2-3H,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMJYKJWWPPVPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563739 |
Source
|
Record name | 3-Methoxy-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-39-2 |
Source
|
Record name | 3-Methoxy-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.